Cas no 1267978-09-5 (2-(4-phenoxyphenyl)ethane-1-thiol)

2-(4-phenoxyphenyl)ethane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Phenoxyphenyl)ethanethiol
- 2-(4-phenoxyphenyl)ethane-1-thiol
- A926751
-
- MDL: MFCD11521132
- Inchi: 1S/C14H14OS/c16-11-10-12-6-8-14(9-7-12)15-13-4-2-1-3-5-13/h1-9,16H,10-11H2
- InChI Key: VSTKELIEIMJHKO-UHFFFAOYSA-N
- SMILES: SCCC1C=CC(=CC=1)OC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 181
- XLogP3: 4
- Topological Polar Surface Area: 10.2
2-(4-phenoxyphenyl)ethane-1-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1868178-5.0g |
2-(4-phenoxyphenyl)ethane-1-thiol |
1267978-09-5 | 5g |
$2732.0 | 2023-06-03 | ||
Enamine | EN300-1868178-10.0g |
2-(4-phenoxyphenyl)ethane-1-thiol |
1267978-09-5 | 10g |
$4052.0 | 2023-06-03 | ||
Enamine | EN300-1868178-10g |
2-(4-phenoxyphenyl)ethane-1-thiol |
1267978-09-5 | 10g |
$4052.0 | 2023-09-18 | ||
Enamine | EN300-1868178-5g |
2-(4-phenoxyphenyl)ethane-1-thiol |
1267978-09-5 | 5g |
$2732.0 | 2023-09-18 | ||
abcr | AB430432-1 g |
2-(4-Phenoxyphenyl)ethanethiol |
1267978-09-5 | 1 g |
€619.00 | 2023-07-18 | ||
Enamine | EN300-1868178-0.1g |
2-(4-phenoxyphenyl)ethane-1-thiol |
1267978-09-5 | 0.1g |
$829.0 | 2023-09-18 | ||
Enamine | EN300-1868178-0.5g |
2-(4-phenoxyphenyl)ethane-1-thiol |
1267978-09-5 | 0.5g |
$905.0 | 2023-09-18 | ||
Enamine | EN300-1868178-0.05g |
2-(4-phenoxyphenyl)ethane-1-thiol |
1267978-09-5 | 0.05g |
$792.0 | 2023-09-18 | ||
Fluorochem | 400540-5g |
2-(4-Phenoxyphenyl)ethanethiol |
1267978-09-5 | 97.0% | 5g |
£1,785.00 | 2023-04-21 | |
Enamine | EN300-1868178-1.0g |
2-(4-phenoxyphenyl)ethane-1-thiol |
1267978-09-5 | 1g |
$943.0 | 2023-06-03 |
2-(4-phenoxyphenyl)ethane-1-thiol Related Literature
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Lin Shi,Xinxin Fu,Chenyao Fan,Siqi Yu,Guodong Qian,Zhiyu Wang RSC Adv., 2015,5, 85179-85186
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
Additional information on 2-(4-phenoxyphenyl)ethane-1-thiol
Comprehensive Overview of 2-(4-Phenoxyphenyl)ethane-1-thiol (CAS No. 1267978-09-5): Properties, Applications, and Industry Insights
2-(4-Phenoxyphenyl)ethane-1-thiol (CAS No. 1267978-09-5) is a specialized organic compound featuring a unique combination of phenoxy and thiol functional groups. This molecule has garnered significant attention in pharmaceutical and material science research due to its versatile reactivity and potential applications. The compound's structure, characterized by a phenyl ether linkage and a terminal sulfhydryl group, enables diverse chemical modifications, making it valuable for designing drug intermediates, polymer additives, and specialty chemicals.
In recent years, the demand for high-purity thiol derivatives like 2-(4-phenoxyphenyl)ethane-1-thiol has surged, driven by advancements in targeted drug delivery systems and bioconjugation techniques. Researchers frequently search for "CAS 1267978-09-5 solubility" or "phenoxyphenyl thiol synthesis" to optimize experimental protocols. The compound’s lipophilic nature and nucleophilic reactivity also make it relevant in OLED material development, aligning with the growing interest in flexible electronics and energy-efficient displays.
From a synthetic chemistry perspective, 1267978-09-5 serves as a key intermediate for constructing heterocyclic scaffolds in medicinal chemistry. Its thiol group facilitates click chemistry reactions, a trending topic in biomarker labeling and proteomics. Industry professionals often inquire about "2-(4-phenoxyphenyl)ethane-1-thiol stability" or "commercial suppliers of CAS 1267978-09-5," reflecting its practical utility. Notably, the compound’s compatibility with microwave-assisted synthesis methods addresses the need for green chemistry solutions in modern labs.
Environmental and regulatory considerations further highlight the importance of 2-(4-phenoxyphenyl)ethane-1-thiol. While not classified as hazardous, its handling requires standard precautions for thiol-containing compounds, such as inert atmosphere storage to prevent oxidation. Discussions around "biodegradability of phenoxyphenyl derivatives" and "thiol-based green catalysts" underscore its alignment with sustainable chemistry initiatives. Analytical techniques like HPLC and GC-MS are commonly employed to verify the purity of this compound, ensuring compliance with pharmaceutical-grade standards.
Emerging applications in nanotechnology and surface functionalization have expanded the scope of CAS 1267978-09-5. For instance, its gold-thiolate bonding capability is exploited in biosensor fabrication, a hotspot in diagnostic technology. The compound’s role in self-assembled monolayers (SAMs) is another area of active research, particularly for anti-corrosion coatings and microelectronic devices. Such multidisciplinary relevance positions 2-(4-phenoxyphenyl)ethane-1-thiol as a critical tool for innovation across scientific domains.
To summarize, 2-(4-phenoxyphenyl)ethane-1-thiol (CAS No. 1267978-09-5) exemplifies the intersection of structural specificity and functional adaptability in modern chemistry. Its applications span from drug discovery to advanced materials, resonating with contemporary trends like precision medicine and sustainable manufacturing. As research continues to uncover new utilities, this compound remains a focal point for scientific and industrial progress.
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